molecular formula C17H17BrN2O4 B11544528 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11544528
M. Wt: 393.2 g/mol
InChI Key: ZKXDSUAUZZZYOL-DJKKODMXSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide. The final step involves the condensation of the hydrazide with 2-hydroxy-4-methylbenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazides or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-11-3-4-12(15(21)7-11)9-19-20-17(22)10-24-16-6-5-13(23-2)8-14(16)18/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

ZKXDSUAUZZZYOL-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)O

Origin of Product

United States

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